Norcepharadione B
Overview
Description
Synthesis Analysis
The synthesis of Norcepharadione B has been achieved through an intermolecular benzyne cycloaddition approach, highlighting a novel pathway for the production of aporphinoids, including Norcepharadione B. This method enables the total synthesis of Norcepharadione B along with other related compounds, demonstrating a significant advancement in organic synthesis techniques (Atanes et al., 1991).
Molecular Structure Analysis
While specific studies detailing the molecular structure analysis of Norcepharadione B through techniques like X-ray crystallography or NMR spectroscopy were not directly found, its synthesis and the structures of related compounds suggest a complex molecular framework typical of isoquinoline alkaloids. The structural elucidation is crucial for understanding its reactivity and interactions at the molecular level.
Chemical Reactions and Properties
The reactivity of Norcepharadione B is influenced by its molecular structure, particularly the presence of aromatic systems and functional groups that participate in various chemical reactions. Although specific reactions involving Norcepharadione B were not highlighted, its synthesis involves key steps such as cycloadditions, which are fundamental in constructing its polycyclic aromatic system.
Physical Properties Analysis
The physical properties of Norcepharadione B, such as solubility, melting point, and crystal structure, are essential for its characterization and application in further studies. However, detailed insights into these properties require empirical data obtained through experimental studies.
Chemical Properties Analysis
Norcepharadione B exhibits interesting chemical properties, including its role in attenuating oxidative stress-induced neuronal injury. Its chemical nature allows it to modulate cellular antioxidants and inhibit certain channels, showcasing its potential in chemical biology research (Jia et al., 2019).
Scientific Research Applications
Cancer Treatment
- Field : Oncology
- Application Summary : Norcepharadione B has been found to exhibit moderate cytotoxicity against several human cancer cell lines, including A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 . It’s one of the active compounds from Houttuynia cordata that has been reported to inhibit A549 lung cancer cell viability and induce cell cycle arrest and apoptosis .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s likely that Norcepharadione B is administered in vitro to the cancer cell lines for testing .
- Results : The ED50s of Norcepharadione B for the cancer cell lines A-549, SK-OV-3, SK-MEL-2, XF-498, and HCT-15 were 40, 26.4, 40, 14.2, and 38.2 μg/mL, respectively .
Treatment of Inflammation
Treatment of Viral and Microbial Infections
Treatment of H2O2-Induced Neuronal Injury
- Field : Neurology
- Application Summary : Norcepharadione B has been found to attenuate H2O2-induced neuronal injury by upregulating cellular antioxidants and inhibiting volume-sensitive Cl- channel .
- Methods of Application : The specific methods of application are not detailed in the sources, but it’s likely that Norcepharadione B is administered in vitro to the neurons for testing .
properties
IUPAC Name |
15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-22-13-8-11-14-12(19-18(21)16(11)20)7-9-5-3-4-6-10(9)15(14)17(13)23-2/h3-8H,1-2H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGGDUOPTSQTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)C(=O)NC3=CC4=CC=CC=C42)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206205 | |
Record name | Norcepharadione B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norcepharadione B | |
CAS RN |
57576-41-7 | |
Record name | Norcepharadione B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057576417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norcepharadione B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80206205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.